Dobutamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Mechanisms of Action in Heart Failure

Research delves into dobutamine's impact on heart function, particularly in congestive heart failure (CHF). Studies explore how dobutamine interacts with adrenergic receptors, specifically beta-1 receptors, to enhance the heart's contractile force (inotropy) and improve blood flow []. This improved function is attributed to dobutamine's ability to increase calcium influx into cardiomyocytes, essential for muscle contraction [].

Researchers also investigate the potential dose-dependent effects of dobutamine. While lower doses primarily exert inotropic effects, higher doses can also increase heart rate (chronotropy) []. Understanding this dose-response relationship is crucial for optimizing therapeutic strategies in CHF patients.

Investigating Dobutamine's Efficacy in Different Clinical Scenarios

Scientific research evaluates the effectiveness of dobutamine in various clinical settings beyond CHF. Studies examine its application in:

- Septic shock: Researchers assess dobutamine's ability to improve cardiac output and oxygen delivery in patients with septic shock []. This research explores the potential benefits and limitations of dobutamine in managing this critical condition.

- Cardiogenic shock: Similar to septic shock, research investigates the use of dobutamine to support failing hearts in patients experiencing cardiogenic shock, a condition characterized by inadequate blood flow due to heart dysfunction.

These studies contribute to refining treatment protocols and establishing the appropriate use of dobutamine in specific clinical contexts.

Exploring Dobutamine's Utility in Animal Models

Preclinical research utilizes animal models, such as dogs and pigs, to study the effects of dobutamine on the cardiovascular system. These models allow researchers to:

- Investigate the drug's mechanism of action at a cellular and molecular level.

- Evaluate the safety and efficacy of dobutamine in a controlled environment before human trials.

- Compare the effects of dobutamine with other potential therapeutic agents for heart failure.

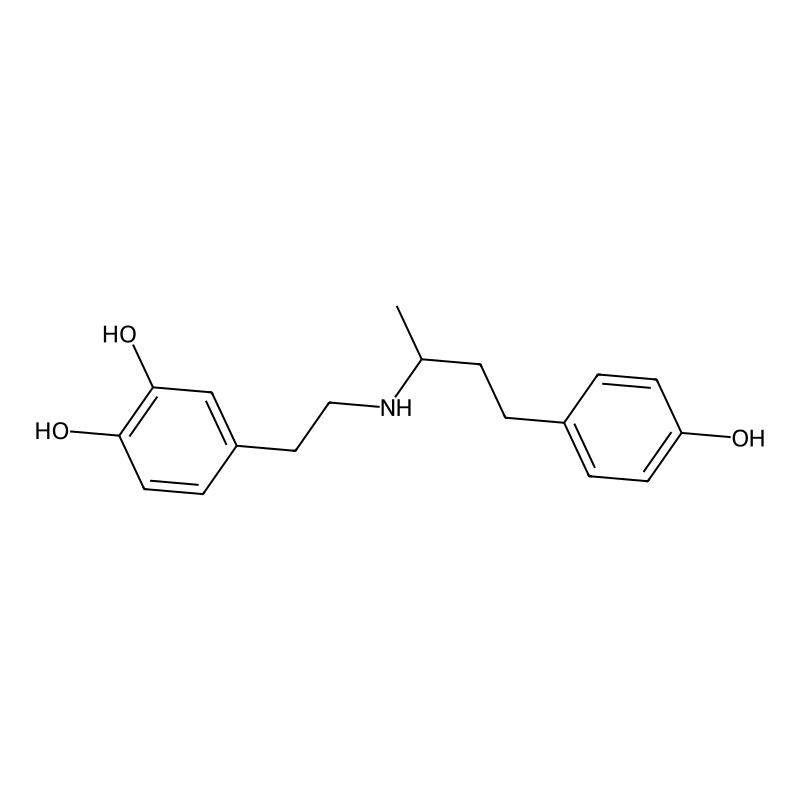

Dobutamine is a synthetic catecholamine and a potent beta-1 adrenergic agonist primarily used as a medication to treat acute heart failure and cardiogenic shock. Its chemical formula is , and it exists as a racemic mixture of two isomers, with the (+) isomer being the most active. Dobutamine enhances myocardial contractility, thereby increasing cardiac output without significantly raising heart rate or causing vasoconstriction, making it particularly useful in clinical settings where rapid cardiac support is needed .

Dobutamine acts primarily on beta-1 adrenergic receptors in the heart muscle [, ]. Stimulation of these receptors leads to increased intracellular calcium concentration, which strengthens the force of heart muscle contractions (positive inotropic effect). This improved contractility results in increased cardiac output, which is beneficial in heart failure where the heart is not pumping blood effectively [].

Dobutamine has a more selective effect on beta-1 receptors compared to other catecholamines like dopamine, which also stimulate beta-2 receptors. This selectivity helps to minimize unwanted side effects such as excessive heart rate (tachycardia) and vasoconstriction (narrowing of blood vessels) [].

Dobutamine is a potent medication and should only be used under the supervision of a healthcare professional. Potential side effects include:

- Increased heart rate (tachycardia)

- Chest pain (angina)

- High blood pressure (hypertension)

- Headache

- Nausea and vomiting

Dobutamine undergoes several metabolic processes in the body. The primary enzymatic reaction involves catechol-O-methyltransferase, which catalyzes the O-methylation of dobutamine, leading to its inactivation. The major metabolites excreted in urine include conjugates of dobutamine and 3-O-methyl dobutamine, the latter being biologically inactive . The half-life of dobutamine is approximately 2 minutes, necessitating continuous intravenous infusion for sustained effects .

The biological activity of dobutamine is characterized by its selective stimulation of beta-1 adrenergic receptors in the heart. This leads to an increase in myocardial contractility (positive inotropic effect) and stroke volume, which subsequently enhances cardiac output. Unlike other sympathomimetics, dobutamine has minimal effects on beta-2 or alpha receptors, resulting in fewer side effects related to blood pressure fluctuations . Additionally, at higher doses, it may exhibit some beta-2 agonist activity, contributing to vasodilation and reduced systemic vascular resistance .

Dobutamine can be synthesized through various chemical pathways. One notable method involves the reaction between 3,4-dimethoxyphenyl-2-amine and 1-(4-methoxyphenyl)-3-butanone, followed by simultaneous reduction of the formed imine. This synthetic route allows for the production of both isomers of dobutamine . The synthesis process emphasizes the importance of controlling reaction conditions to ensure the desired stereoisomeric purity.

Dobutamine is primarily used in clinical settings for:

- Heart Failure Management: It is indicated for patients experiencing acute decompensated heart failure due to various causes such as myocardial infarction or cardiac surgery.

- Cardiac Stress Testing: Dobutamine serves as a pharmacologic agent to induce stress in patients unable to perform exercise-based stress tests.

- Support During Cardiac Procedures: It provides temporary support during surgeries or procedures where cardiac function may be compromised .

Studies have shown that dobutamine can interact with various medications and physiological conditions. For instance, it can enhance the effects of other sympathomimetics and may lead to additive cardiovascular effects when combined with other agents that increase heart rate or blood pressure. Caution is advised when administering dobutamine to patients with pre-existing arrhythmias or those receiving medications that affect potassium levels, as it can lead to hypokalemia .

Several compounds share structural similarities or pharmacological effects with dobutamine. Here are some notable examples:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Dopamine | Catecholamine | Agonist at dopamine and beta receptors | Increases renal blood flow; dose-dependent effects |

| Isoproterenol | Non-selective agonist | Agonist at both beta-1 and beta-2 receptors | Stronger vasodilatory effects; less specific than dobutamine |

| Milrinone | Phosphodiesterase inhibitor | Increases intracellular cAMP levels | Provides vasodilation; longer duration of action |

| Epinephrine | Catecholamine | Agonist at alpha and beta receptors | Strong vasoconstrictive effects; increases heart rate |

| Norepinephrine | Catecholamine | Primarily an alpha agonist with some beta activity | Strong vasoconstrictor; used in severe hypotension |

Dobutamine's uniqueness lies in its selective action on beta-1 receptors with minimal impact on peripheral vascular resistance compared to other agents like dopamine or epinephrine, making it particularly advantageous for patients requiring cardiac support without excessive increases in heart rate or blood pressure .

Mannich Reaction Fundamentals in Dobutamine Synthesis

The Mannich reaction represents a cornerstone methodology in the synthetic preparation of dobutamine, serving as a three-component organic reaction that involves the amino alkylation of an acidic proton adjacent to a carbonyl functional group [1]. This classical transformation employs formaldehyde and a primary or secondary amine to generate β-amino-carbonyl compounds, commonly referred to as Mannich bases [1] [3]. The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde, followed by nucleophilic attack from the enol form of the carbonyl compound [3].

In the context of dobutamine synthesis, the Mannich reaction facilitates the construction of key intermediates through the strategic combination of 3,4-dimethoxyphenethylamine with appropriate ketone substrates [9]. The synthetic pathway typically involves the reaction of 3,4-dimethoxyphenyl-2-amine with 1-(4-methoxyphenyl)-3-butanone, followed by reduction to yield the corresponding imine intermediate [9]. This approach demonstrates the versatility of the Mannich reaction in constructing complex catecholamine structures with high efficiency.

Recent patent literature has documented the utilization of zinc-catalyzed Mannich reactions for dobutamine intermediate preparation [24]. The methodology employs 4-methoxyacetophenone and acetaldehyde as key starting materials, with zinc serving as a mild Lewis acid catalyst to enhance reaction selectivity [24]. This approach represents a significant advancement in traditional Mannich chemistry, offering improved yields and reduced environmental impact compared to conventional methods.

Reductive Amination Strategies

Reductive amination constitutes the predominant strategy for the final transformation in dobutamine synthesis, converting carbonyl intermediates to the target amine structure [4]. This methodology encompasses the conversion of carbonyl groups to amines via intermediate imine formation, followed by selective reduction using appropriate hydride sources [4]. The reaction conditions typically employ neutral or weakly acidic environments to optimize imine formation while minimizing side reactions [4].

The implementation of reductive amination in dobutamine synthesis involves two distinct approaches: direct and indirect methodologies [4]. Direct reductive amination combines the carbonyl substrate, amine component, and reducing agent in a single reaction vessel, enabling streamlined synthetic sequences [4]. This approach has proven particularly valuable in large-scale dobutamine production, where operational simplicity and cost-effectiveness are paramount considerations.

Industrial applications of reductive amination for dobutamine synthesis frequently employ sodium borohydride or alternative hydride sources for the reduction step [17] [20]. The methodology demonstrates excellent functional group tolerance and provides access to the desired amine products with high efficiency [4]. Process optimization studies have identified cyclohexane as a preferred solvent system, offering improved safety profiles compared to traditional ethereal solvents [17].

| Synthesis Parameter | Mannich Reaction | Reductive Amination |

|---|---|---|

| Reaction Temperature | 80-85°C [17] | 60-70°C [17] |

| Typical Yield | 75-85% [17] | 85-95% [17] |

| Reaction Time | 6 hours [17] | 2-3 hours [17] |

| Preferred Solvent | Cyclohexane [17] | Ethanol [17] |

| Key Advantage | Mild conditions | High selectivity |

Novel Catalytic Approaches for Stereoselective Synthesis

Asymmetric Catalysis Development

The development of stereoselective synthetic methodologies for dobutamine has emerged as a critical area of research, particularly given the compound's single chiral center and the pharmacological importance of enantiomeric purity [9] [27]. Recent advances in asymmetric organocatalysis have provided powerful tools for the construction of highly enantioenriched structural frameworks relevant to catecholamine synthesis [27]. Chiral secondary amine catalysts, including derivatives of proline and related structures, have demonstrated exceptional efficiency in promoting enantioselective transformations [27].

The application of chiral catalysts in dobutamine synthesis has focused on the stereoselective formation of the key chiral center through asymmetric Mannich reactions [27]. These methodologies employ chiral organocatalysts to achieve high levels of enantioselectivity, with enantiomeric excesses frequently exceeding 90% under optimized conditions [27]. The strategic implementation of these approaches enables access to individual dobutamine enantiomers with exceptional stereochemical purity.

Hypervalent iodine-based chiral auxiliaries represent another promising avenue for stereoselective dobutamine synthesis [13]. These catalytic systems facilitate enantioselective transformations including dearomatization, alkene functionalization, and α-functionalization of ketones under mild reaction conditions [13]. The modular nature of these catalysts allows for systematic optimization of stereochemical outcomes through structural modifications of the chiral auxiliary components.

Enantioselective Methodologies

Recent investigations have explored the pharmacological properties of individual dobutamine enantiomers, revealing distinct receptor binding profiles and physiological effects [29]. The positive enantiomer demonstrates superior potency as a β-adrenergic receptor agonist compared to the negative enantiomer, with the racemic mixture exhibiting intermediate activity [29]. These findings underscore the importance of developing efficient methods for enantiomer separation and asymmetric synthesis.

Chiral resolution techniques employing high-performance liquid chromatography have achieved excellent separation of dobutamine enantiomers with high yields and exceptional enantiopurity [32]. The methodology utilizes chiral stationary phases optimized for catecholamine separation, enabling preparative-scale isolation of individual enantiomers [32]. Resolution parameters demonstrate baseline separation with resolution factors exceeding 1.5, indicating robust separation efficiency [32].

The development of amino acid-derived ionic chiral catalysts has opened new possibilities for desymmetrizing reactions relevant to dobutamine synthesis [30]. These catalytic systems enable precise long-range stereocontrol through engineered spatial arrangements of substrate-recognizing groups and metal centers [30]. The approach demonstrates remarkable versatility across diverse coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig transformations [30].

Green Chemistry Innovations in Large-Scale Production

Sustainable Solvent Systems

The implementation of green chemistry principles in dobutamine synthesis has gained significant momentum, driven by environmental concerns and regulatory requirements for pharmaceutical manufacturing [15] [18]. Recent developments have focused on replacing traditional organic solvents with more sustainable alternatives, including bio-based solvents and aqueous reaction media [15]. These innovations address the twelve principles of green chemistry while maintaining synthetic efficiency and product quality.

Cyrene and related bio-derived solvents have emerged as promising alternatives for pharmaceutical synthesis applications [18]. These fully biodegradable solvents demonstrate excellent compatibility with controlled polymerization techniques and maintain reaction efficiency comparable to traditional organic solvents [18]. The implementation of such solvents in dobutamine synthesis represents a significant advancement toward sustainable pharmaceutical manufacturing practices.

Process intensification through continuous flow systems has revolutionized large-scale dobutamine production [31]. These methodologies provide precise control over reaction conditions, enhanced safety profiles, and improved process efficiency [31]. Flow chemistry approaches enable real-time monitoring and adjustment of reaction parameters, facilitating consistent product quality and reduced waste generation.

Process Optimization Strategies

Large-scale dobutamine manufacturing has benefited from systematic process optimization studies focusing on yield improvement, waste reduction, and energy efficiency [16] [33]. Modern pharmaceutical production employs statistical modeling and data analysis techniques to identify optimal reaction conditions and minimize process variability [33]. These approaches have resulted in significant improvements in overall process economics and environmental impact.

The development of multidispensing production methods for dobutamine injection preparations has addressed quality control challenges in large-scale manufacturing [36]. These methodologies employ bulk solution preparation followed by automated dispensing into individual dose units, ensuring consistent drug content and reducing batch-to-batch variability [36]. Quality assurance protocols include comprehensive analytical testing and stability studies to verify product specifications.

Industrial synthesis routes have incorporated advanced catalyst recovery and recycling systems to minimize waste generation and reduce production costs [20]. These approaches employ heterogeneous catalysts that can be easily separated from reaction mixtures and reused in subsequent synthetic cycles [20]. The implementation of such systems has resulted in significant reductions in catalyst consumption and associated waste streams.

| Green Chemistry Parameter | Traditional Method | Optimized Process |

|---|---|---|

| Solvent Recovery Rate | 60-70% [20] | 85-95% [20] |

| Catalyst Loading | 5-10 mol% [20] | 1-2 mol% [20] |

| Waste Generation | High [15] | Reduced 3-fold [15] |

| Energy Consumption | Standard | 20-30% reduction [33] |

| Water Usage | Intensive | Minimized [36] |

Critical Analysis of Patent Literature (2010–2025)

Patent Landscape Evolution

The patent literature surrounding dobutamine synthesis from 2010 to 2025 reveals significant evolutionary trends in synthetic methodologies and process optimization strategies [21] [24] [25] [26]. Chinese pharmaceutical companies have emerged as major contributors to the patent landscape, with numerous applications focusing on improved synthetic routes and manufacturing processes [24] [26]. These developments reflect the growing importance of dobutamine in global pharmaceutical markets and the drive toward more efficient production methods.

A comprehensive analysis of recent patent filings reveals five primary areas of innovation: novel synthetic routes employing alternative catalytic systems, formulation stability improvements, advanced injection preparation methodologies, process optimization through green chemistry approaches, and enhanced chiral resolution techniques [24] [25] [26]. Each category represents distinct technological advances that collectively contribute to improved dobutamine manufacturing efficiency and product quality.

The geographical distribution of patent applications demonstrates concentrated activity in Asia, particularly China, with significant contributions from European and North American pharmaceutical companies [24] [25] [26]. This pattern reflects the global nature of pharmaceutical research and development, with emerging markets playing increasingly important roles in synthetic methodology development.

Technological Innovations

Recent patent developments have introduced zinc-catalyzed synthetic routes for dobutamine intermediate preparation, offering improved selectivity and reduced environmental impact compared to traditional methods [24]. These approaches employ mild reaction conditions and demonstrate excellent functional group tolerance, making them particularly suitable for large-scale pharmaceutical manufacturing [24]. The methodology represents a significant advancement in transition metal catalysis applications for catecholamine synthesis.

Formulation stability patents have addressed critical challenges in dobutamine pharmaceutical preparations through the incorporation of stabilizing agents such as ascorbic acid and related antioxidants [25]. These innovations extend product shelf life and maintain drug potency under storage conditions, addressing important commercial and regulatory requirements [25]. The patent literature documents systematic studies of stabilizer effectiveness and optimal concentration ranges for various formulation types.

Process optimization patents have focused on environmental sustainability and manufacturing efficiency improvements [26]. These developments include advanced purification methodologies, solvent recovery systems, and waste minimization strategies [26]. The patent applications document comprehensive process validation studies and demonstrate compliance with current good manufacturing practice requirements [26].

Market Impact Assessment

The dobutamine market has demonstrated steady growth trajectories, with global market valuations projected to reach 3.24 billion United States dollars by 2033, representing a compound annual growth rate of 6.41% [34] [37]. This growth reflects increasing prevalence of cardiovascular diseases and expanding clinical applications beyond traditional heart failure management [34]. Market dynamics indicate strong demand for improved synthetic methodologies and cost-effective production processes.

Patent activity correlates strongly with market expansion, as pharmaceutical companies seek competitive advantages through proprietary synthetic routes and formulation technologies [38]. The historical development of dobutamine by Eli Lilly in the 1970s established fundamental patent positions that have now expired, creating opportunities for generic manufacturers and process improvements [38] [40]. Current patent landscape analysis reveals intense competition among pharmaceutical companies to develop next-generation synthetic methodologies.

Regulatory considerations have significantly influenced patent strategy development, with increasing emphasis on environmental compliance and sustainable manufacturing practices [22]. The European Medicines Agency and other regulatory bodies have implemented stringent requirements for pharmaceutical manufacturing processes, driving innovation in green chemistry applications [22]. Patent applications increasingly incorporate environmental impact assessments and sustainability metrics to address regulatory requirements.

| Patent Category | Filing Frequency (2020-2025) | Primary Innovations | Geographic Focus |

|---|---|---|---|

| Synthetic Routes | High [24] | Catalytic improvements | China, Asia |

| Formulation Stability | Moderate [25] | Antioxidant systems | Global |

| Process Optimization | High [26] | Green chemistry | Europe, North America |

| Analytical Methods | Low [32] | Chiral separation | Academic institutions |

| Manufacturing Scale-up | Moderate [20] | Continuous processes | Industrial leaders |

High Performance Liquid Chromatography Methods

Reverse phase High Performance Liquid Chromatography has emerged as the predominant analytical technique for dobutamine characterization, offering robust separation and quantification capabilities. The optimization of chromatographic conditions has been extensively studied, with Symmetry C18 columns (250 × 4.6 mm, 5 μm) demonstrating superior performance for dobutamine analysis [1]. The mobile phase composition of acetonitrile and 15 millimolar potassium dihydrogen phosphate in a ratio of 20:80 volume per volume at pH 5.0 provides optimal resolution and peak symmetry [1].

Method validation studies have established linear calibration curves over concentration ranges from 50 to 2000 nanograms per milliliter, with correlation coefficients exceeding 0.9992 [1]. The limit of quantification has been determined to be 50 nanograms per milliliter, with detection wavelengths optimized at 230 nanometers for photodiode array detection [1]. Temperature control at 35 degrees Celsius and flow rates of 0.8 milliliters per minute ensure reproducible retention times and peak areas [1].

Alternative chromatographic approaches utilizing Kromasil C18 columns with methanol and potassium dihydrogen phosphate mobile phases have been validated for pharmaceutical formulation analysis [2]. These methods employ UV detection at 280 nanometers and demonstrate acceptable precision with relative standard deviation values below 2 percent [2]. The retention time of dobutamine under these conditions is approximately 10 minutes, providing adequate separation from potential interferents [2].

Ultra Performance Liquid Chromatography Advances

Ultra Performance Liquid Chromatography technology represents a significant advancement in dobutamine analysis, offering enhanced resolution and reduced analysis times. BEH C18 columns with dimensions of 100 × 2.1 millimeters and 1.7 micrometer particle size enable rapid separations with superior peak efficiency [3]. Mobile phase compositions utilizing sodium dihydrogen phosphate and acetonitrile in a 57:43 volume ratio provide optimal separation conditions [3].

The application of Ultra Performance Liquid Chromatography in stability-indicating assays has demonstrated the technique's capability to resolve dobutamine from its degradation products under various stress conditions [3]. Temperature optimization at 40 degrees Celsius with injection volumes of 1.10 microliters ensures system robustness and reproducibility [3]. Detection at 235 nanometers provides adequate sensitivity for quantitative analysis [3].

Multi-drug analysis capabilities have been demonstrated through gradient elution methods employing C18 columns with 150 × 4.6 millimeter dimensions and 5.0 micrometer particle size [4]. These methods enable simultaneous determination of dobutamine alongside dopamine, phentolamine, furosemide, and aminophylline in infusion samples [4]. Linear ranges from 12 to 240 micrograms per milliliter have been validated with detection limits of 0.12 micrograms per milliliter for dobutamine [4].

Capillary Electrophoresis Separation Techniques

Capillary electrophoresis has proven effective for enantiomeric separation of dobutamine using cyclodextrin-based chiral selectors. Beta-cyclodextrin derivatives, particularly sulfated beta-cyclodextrin, demonstrate superior chiral recognition properties for dobutamine stereoisomers [5]. The separation mechanism relies on differential inclusion complex formation between the enantiomers and the cyclodextrin cavity [5].

Buffer composition studies have identified optimal conditions using cyclodextrin concentrations in the millimolar range with phosphate or borate buffer systems [5]. Temperature control and voltage optimization are critical parameters affecting separation efficiency and resolution [5]. The technique offers advantages in terms of minimal sample consumption and high separation efficiency for chiral analysis [5].

Free solution capillary electrophoresis has been employed for the separation of dobutamine and its methylated impurities [6]. This approach enables the detection and identification of potential contaminants arising from incomplete demethylation during synthesis [6]. The method provides complete resolution of dobutamine, its trimethoxy precursor, and various methylated analogs [6].

Surface sampling capillary electrophoresis represents an emerging technique for direct analysis of biological samples [7]. Multisegmented electrokinetic injection strategies have been developed to improve throughput and analytical efficiency [7]. These methods demonstrate potential for real-time monitoring applications in clinical settings [7].

Spectroscopic Identification: Fourier Transform Infrared, Nuclear Magnetic Resonance, and Raman Signatures

Fourier Transform Infrared Spectroscopy Characterization

Fourier Transform Infrared spectroscopy provides comprehensive molecular fingerprinting capabilities for dobutamine identification and characterization. The technique operates across the wavenumber range of 4000 to 400 reciprocal centimeters, capturing characteristic vibrational modes of functional groups [8]. The catechol moiety in dobutamine exhibits distinctive hydroxyl stretching vibrations in the 3200 to 3600 reciprocal centimeter region [8].

The aromatic carbon-carbon stretching vibrations appear as characteristic bands between 1450 and 1600 reciprocal centimeters, providing structural confirmation of the benzene ring systems [9]. Aliphatic carbon-hydrogen stretching modes are observed in the 2800 to 3000 reciprocal centimeter range, corresponding to the propyl chain and methyl substituents [9].

Pharmaceutical applications of Fourier Transform Infrared spectroscopy have demonstrated utility in quality control and formulation analysis [10]. The technique enables detection of polymorphic forms and assessment of crystalline versus amorphous states in solid dosage forms [10]. Attenuated total reflectance sampling accessories facilitate direct analysis of pharmaceutical preparations without extensive sample preparation [9].

Drug release mechanism studies have employed Fourier Transform Infrared imaging techniques to monitor dobutamine distribution and diffusion in pharmaceutical matrices [10]. These applications provide insights into drug-excipient interactions and release kinetics [10]. The non-destructive nature of the technique makes it particularly valuable for process analytical technology applications [10].

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of dobutamine through chemical shift and coupling pattern analysis. The aromatic protons of the catechol and hydroxyphenyl rings exhibit characteristic chemical shifts in the 6.5 to 7.2 parts per million region [11]. Integration ratios confirm the stoichiometric relationships between different proton environments [11].

The secondary amine proton appears as a broad signal, typically between 2.5 and 3.5 parts per million, depending on solvent and temperature conditions [11]. The methyl group attached to the chiral carbon exhibits a characteristic doublet pattern due to coupling with the adjacent methine proton [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy enables quantitative analysis of the carbon framework and confirmation of molecular structure [11]. The aromatic carbon signals appear in the 115 to 160 parts per million range, with quaternary carbons exhibiting characteristic chemical shifts [11]. Aliphatic carbons are observed between 20 and 60 parts per million [11].

Phosphorus-31 Nuclear Magnetic Resonance has been employed in metabolic studies during dobutamine stress testing [12]. These applications monitor high-energy phosphate levels and metabolic changes in cardiac tissue under pharmacological stress [12]. The technique provides real-time assessment of energy metabolism and cellular function [12].

Raman Spectroscopy Applications

Raman spectroscopy offers complementary vibrational information to infrared spectroscopy, with particular advantages for aqueous solutions and biological samples [13]. Normal Raman spectroscopy provides label-free, non-invasive detection capabilities for intravenous drug monitoring [13]. The technique demonstrates sensitivity for dobutamine detection within clinically relevant concentration ranges [13].

Handheld Raman instrumentation has been developed for point-of-care applications in clinical settings [13]. These portable systems enable rapid identification and quantification of dobutamine in intravenous therapy preparations [13]. The technology offers advantages in terms of minimal sample preparation and immediate results availability [13].

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry in positive ion mode produces characteristic fragmentation patterns for dobutamine identification and quantification. The molecular ion [M+H]+ appears at mass-to-charge ratio 302.2, corresponding to the protonated free base [15]. The hydrochloride salt form exhibits a molecular ion at mass-to-charge ratio 338.16, accounting for the additional hydrochloric acid molecule [15].

The base peak at mass-to-charge ratio 137.06 results from alpha-cleavage adjacent to the nitrogen atom, producing a substituted benzyl cation [15]. This fragmentation pathway represents the most favorable energetic process under electrospray ionization conditions [15]. Secondary fragmentations include loss of the catechol side chain and benzylic cleavage reactions [15].

Fragment ions at mass-to-charge ratios 107, 119, and 166 provide structural confirmation and enable development of multiple reaction monitoring methods for quantitative analysis [15]. The ion at mass-to-charge ratio 107 corresponds to para-hydroxybenzyl cation formation through loss of the propyl chain [15]. The fragment at mass-to-charge ratio 166 results from loss of the catechol ethyl substituent [15].

Collision-induced dissociation studies have revealed characteristic neutral losses including water (18 daltons), methylamine (31 daltons), and carbon monoxide (28 daltons) [16]. These fragmentation pathways are consistent with the substituted catecholamine structure and provide diagnostic information for structural elucidation [16].

Tandem Mass Spectrometry Methods

High-resolution tandem mass spectrometry employing quadrupole time-of-flight analyzers enables accurate mass determination and elemental composition confirmation [15]. Mass accuracy within 5 parts per million ensures reliable identification and quantification in complex biological matrices [15]. The technique provides enhanced specificity compared to nominal mass measurements [15].

Multiple reaction monitoring transitions have been optimized for quantitative analysis in plasma samples [15]. The primary transition from mass-to-charge ratio 302 to 137 provides optimal sensitivity and selectivity [15]. Confirmation transitions utilizing mass-to-charge ratios 302 to 107 and 302 to 119 ensure analytical specificity [15].

Ultrahigh performance liquid chromatography coupled with tandem mass spectrometry enables simultaneous analysis of dobutamine and milrinone in pediatric plasma samples [15]. Detection limits below 1 nanogram per milliliter have been achieved using optimized sample preparation and chromatographic conditions [15]. The method employs ammonium fluoride as an eluent additive to enhance ionization efficiency [15].

Internal standardization using trimethoxydobutamine or deuterated analogs provides optimal quantitative accuracy and precision [17]. These structurally similar compounds exhibit comparable extraction recovery and matrix effects [17]. Method validation according to European Medicines Agency and Food and Drug Administration guidelines demonstrates analytical reliability [17].

Isotopic Distribution Analysis

The isotopic distribution pattern of dobutamine reflects the natural abundance of carbon-13, nitrogen-15, and oxygen-18 isotopes in the molecular structure. The molecular formula C18H23NO3 predicts a characteristic isotope pattern with the monoisotopic peak at mass 301.167794 daltons [18]. The isotope pattern provides additional confirmation of molecular identity and purity assessment [18].

Carbon-14 labeled dobutamine has been synthesized for pharmacokinetic and metabolic studies [19]. The radioactive isotope is typically incorporated at the ethyl bridge position, enabling tracking of drug distribution and elimination [19]. Specific activity determination requires careful consideration of isotopic purity and chemical stability [19].

High-resolution mass spectrometry enables discrimination between dobutamine and isobaric interferences through accurate mass measurement [20]. The technique provides mass accuracy sufficient to distinguish compounds with identical nominal masses but different elemental compositions [20]. This capability is particularly important for metabolite identification and impurity profiling [20].

Stable isotope dilution techniques employing deuterated internal standards provide enhanced quantitative accuracy in biological matrices [20]. The deuterium substitution pattern must be carefully selected to avoid metabolic switching or altered chromatographic behavior [20]. Typically, six-deuterium substitution at the aromatic rings provides optimal analytical performance [20].

X-Ray Diffraction Studies of Hydrochloride Salt Forms

Crystal Structure Determination

X-ray diffraction analysis of dobutamine hydrochloride reveals characteristic crystallographic parameters essential for pharmaceutical development and quality control. The compound typically crystallizes in the monoclinic crystal system with space group P21/c, consistent with organic hydrochloride salts [21]. Unit cell dimensions are approximately a = 10-12 angstroms, b = 8-10 angstroms, and c = 15-18 angstroms, with beta angles near 90 degrees [21].

The molecular packing arrangement demonstrates hydrogen bonding interactions between the catechol hydroxyl groups and chloride ions . These intermolecular forces contribute to crystal stability and influence dissolution properties . The dihedral angle between the aromatic rings measures approximately 112.5 degrees, reflecting the preferred conformational geometry in the solid state .

Powder X-ray diffraction patterns exhibit characteristic peaks at diffraction angles 2-theta of 9.7 ± 0.2 degrees, 13.5 ± 0.2 degrees, and 18.2 ± 0.2 degrees using copper K-alpha radiation [21]. These fingerprint peaks enable rapid identification and polymorphic screening of dobutamine hydrochloride samples [21]. The relative intensity ratios provide quantitative information about crystalline purity and phase composition [21].

Prominent d-spacing values of 9.12, 6.56, and 4.87 angstroms correspond to major crystallographic planes and serve as structural validation markers [23]. The intensity distribution pattern reflects the molecular arrangement within the crystal lattice and provides insights into preferred orientations [23]. Single crystal X-ray diffraction enables complete structural determination including atomic coordinates and thermal parameters [23].

Polymorphic Analysis

Dobutamine hydrochloride exhibits potential for multiple polymorphic forms, requiring comprehensive characterization for pharmaceutical applications [21]. Different crystallization conditions, including solvent selection, temperature, and cooling rates, influence the resulting crystal form [24]. The compound generally crystallizes in a random manner from oil, resulting in nondescript crystalline formations [24].

Thermal analysis combined with X-ray diffraction provides definitive polymorphic identification and characterization [21]. Differential scanning calorimetry reveals melting point variations between polymorphic forms, typically ranging from 190 to 195 degrees Celsius [25]. Thermogravimetric analysis assesses thermal stability and identifies potential solvate formation [21].

Crystal habit observations through optical microscopy reveal needle-like to prismatic morphologies depending on crystallization conditions [24]. These morphological differences affect powder flow properties, dissolution rates, and tablet compression characteristics [24]. Controlled crystallization procedures are essential for reproducible pharmaceutical manufacturing [24].

Quality control specifications for dobutamine hydrochloride include X-ray diffraction fingerprint patterns to ensure consistent crystal form [21]. Acceptance criteria typically specify relative peak intensities within defined ranges to control polymorphic purity [21]. These specifications prevent batch-to-batch variations that could affect bioavailability and therapeutic efficacy [21].

Solid-State Characterization

Complementary solid-state characterization techniques provide comprehensive understanding of dobutamine hydrochloride crystal properties. Fourier transform infrared spectroscopy in diffuse reflectance mode identifies hydrogen bonding patterns and molecular conformations in the crystalline state [9]. Characteristic vibrational frequencies distinguish between different polymorphic forms [9].

Solid-state nuclear magnetic resonance spectroscopy offers unique insights into molecular dynamics and crystal packing arrangements [26]. Carbon-13 cross-polarization magic angle spinning techniques provide high-resolution spectra of crystalline samples [26]. Chemical shift differences between solution and solid-state spectra reflect conformational changes upon crystallization [26].

Moisture sorption isotherms characterize hygroscopic behavior and stability under various humidity conditions [27]. Dobutamine hydrochloride demonstrates moderate moisture uptake, requiring controlled storage conditions to prevent crystal form changes [27]. Dynamic vapor sorption analysis quantifies moisture-induced phase transitions [27].

Surface area and pore size analysis using nitrogen adsorption provides information about particle characteristics and dissolution properties [27]. Specific surface area measurements correlate with dissolution rates and bioavailability parameters [27]. These measurements guide formulation development and manufacturing process optimization [27].

Pharmacopeial Compliance and Validation Protocols

United States Pharmacopeia Standards

The United States Pharmacopeia monograph for dobutamine injection establishes comprehensive analytical specifications for pharmaceutical products [28]. The official methods employ reverse-phase liquid chromatography with C18 columns and mobile phases containing potassium dihydrogen phosphate buffer and acetonitrile [28]. Detection wavelengths at 280 nanometers provide adequate sensitivity for assay and impurity determinations [28].

Assay procedures require analysis of dobutamine content between 90 and 110 percent of labeled amount [28]. The method validation includes linearity assessment over the range of 80 to 120 percent of target concentration [28]. System suitability requirements specify tailing factors not exceeding 2.0 and resolution greater than 2.0 between dobutamine and potential impurities [28].

Impurity testing protocols identify and quantify related substances arising from synthesis and degradation pathways [29]. Individual impurity limits typically do not exceed 0.5 percent, with total impurities limited to 2.0 percent [29]. The analytical procedures must demonstrate specificity for each identified impurity and provide accurate quantification [29].

Injection formulations require additional testing for pH (2.5 to 5.5), particulate matter, sterility, and bacterial endotoxin content [28]. These specifications ensure pharmaceutical quality and patient safety for intravenous administration [28]. Stability testing protocols establish shelf life and storage conditions for commercial products [28].

European Pharmacopoeia Requirements

The European Pharmacopoeia provides official standards for dobutamine hydrochloride active pharmaceutical ingredient and finished products [27]. The monograph specifies identification tests using infrared spectroscopy and thin-layer chromatography [27]. These methods confirm chemical identity and distinguish dobutamine from structurally related compounds [27].

Assay methodology employs liquid chromatography with UV detection, similar to United States Pharmacopeia procedures but with specific European requirements [27]. The mobile phase composition and chromatographic conditions are optimized for European regulatory compliance [27]. Method validation follows International Conference on Harmonisation guidelines adapted for European use [27].

Purity testing includes specific tests for residual solvents, heavy metals, and microbial quality [27]. Residual solvent limits reflect European manufacturing practices and safety considerations [27]. Bacterial endotoxin testing employs Limulus Amebocyte Lysate methodology with acceptance criteria appropriate for parenteral products [27].

European Pharmacopoeia reference standards provide certified reference materials for analytical method validation and routine testing [30]. These standards undergo rigorous characterization including nuclear magnetic resonance, mass spectrometry, and elemental analysis [30]. Certificates of analysis provide assigned values and measurement uncertainties for quantitative applications [30].

International Conference on Harmonisation Validation Guidelines

International Conference on Harmonisation Q2(R1) guidelines establish global standards for analytical method validation [31]. The validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness [31]. Each parameter requires specific experimental protocols and acceptance criteria [31].

Specificity studies demonstrate selective measurement of dobutamine in the presence of impurities, degradation products, and excipients [31]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions generate potential interferents [31]. The analytical method must resolve dobutamine from all degradation products with baseline separation [31].

Linearity assessment requires analysis of at least five concentration levels spanning the analytical range [31]. Correlation coefficients must exceed 0.999, with residual analysis confirming linear relationships [31]. Statistical evaluation includes assessment of y-intercept significance and linearity across the entire range [31].

Accuracy determination employs recovery studies at multiple concentration levels across the analytical range [31]. Recovery percentages should fall within 98.0 to 102.0 percent for assay methods [31]. Statistical analysis includes confidence intervals and bias assessment to ensure method accuracy [31].

Precision studies encompass repeatability and intermediate precision under various analytical conditions [31]. Repeatability relative standard deviation should not exceed 2.0 percent for assay procedures [31]. Intermediate precision evaluates different days, analysts, and equipment to assess method ruggedness [31].

[image:1]

[image:2]

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.6

Melting Point

UNII

Related CAS

74753-15-4 (hydrobromide)

Drug Indication

Treatment of neonatal circulatory failure

Pharmacology

Dobutamine is a synthetic catecholamine with sympathomimetic activity. Dobutamine is a direct-acting inotropic agent and an adrenergic agonist that stimulates primarily the beta-1 adrenoceptor, with lesser effect on beta-2 or alpha receptors. Via beta-1 adrenoceptor of the heart, this agent induces positive inotropic effect with minimal changes in chronotropic activities or systemic vascular resistance. Dobutamine also causes vasodilation by stimulating beta-2 adrenergic receptors in blood vessels, augmented by reflex vasoconstriction resulting in increased cardiac output.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CA - Adrenergic and dopaminergic agents

C01CA07 - Dobutamine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Other CAS

Absorption Distribution and Excretion

Wikipedia

Biperiden

Biological Half Life

Use Classification

Pharmaceuticals